molecular formula C14H10OS B1614591 2-Acetyldibenzothiophene CAS No. 22439-58-3

2-Acetyldibenzothiophene

Cat. No. B1614591
Key on ui cas rn: 22439-58-3
M. Wt: 226.3 g/mol
InChI Key: NTHRMQKFNGUJPH-UHFFFAOYSA-N
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Patent
US04965284

Procedure details

To a solution of 45.3 g of 2-dibenzothienyl methyl ketone in one liter of carbon disulfide was added 106 g of anhydrous aluminum chloride. To this was added 17.3 g of acetyl chloride over 8 minutes. This mixture was refluxed for 3 hours and then poured into a mixture of 2 liters of crushed ice and 400 ml of concentrated hydrochloride acid. This mixture was stirred until the green color had changed to pale tan, then the solid was collected washed with water and air dried. This solid was collected, washed with water and air dried. This solid was dissolved in 2 liters of hot acetontride, filtered, concentrated to about one liter and allowed to crystallize, giving 39.0 g of the desired product as tan crystals, mp 207°-210° C.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:16]=[CH:15][C:7]2[S:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=1)=[O:3].[Cl-].[Al+3].[Cl-].[Cl-].[C:21](Cl)(=[O:23])[CH3:22].Cl>C(=S)=S>[C:21]([C:12]1[CH:13]=[CH:14][C:9]2[S:8][C:7]3[CH:15]=[CH:16][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][C:6]=3[C:10]=2[CH:11]=1)(=[O:23])[CH3:22] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
CC(=O)C1=CC2=C(SC3=C2C=CC=C3)C=C1
Name
Quantity
106 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1 L
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred until the green color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This solid was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in 2 liters of hot acetontride
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about one liter
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(SC3=C2C=C(C=C3)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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